molecular formula C19H17ClN2O5S B11345053 5-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide

5-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11345053
M. Wt: 420.9 g/mol
InChI Key: WVPMWCMTJBIEQT-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-N-(11-dioxo-1lambda6-thiolan-3-yl)-N-[(furan-2-yl)methyl]-12-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a thiolane ring, a furan ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-(11-dioxo-1lambda6-thiolan-3-yl)-N-[(furan-2-yl)methyl]-12-oxazole-3-carboxamide typically involves multiple steps, each requiring specific reagents and conditions:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks a chlorinated aromatic compound.

    Formation of the Thiolane Ring: The thiolane ring can be synthesized through a thiol-ene reaction, where a thiol reacts with an alkene under radical conditions.

    Attachment of the Furan Ring: The furan ring can be introduced through a Diels-Alder reaction, where a diene reacts with a dienophile to form the furan ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-N-(11-dioxo-1lambda6-thiolan-3-yl)-N-[(furan-2-yl)methyl]-12-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.

    Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s functional groups could be used to create novel materials with specific properties, such as conductivity or reactivity.

    Biological Research: The compound could be used as a probe to study biological processes or as a starting material for the synthesis of biologically active molecules.

Mechanism of Action

The mechanism by which 5-(4-chlorophenyl)-N-(11-dioxo-1lambda6-thiolan-3-yl)-N-[(furan-2-yl)methyl]-12-oxazole-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, the compound might interact with a specific enzyme or receptor, inhibiting its activity or modulating its function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-N-(11-dioxo-1lambda6-thiolan-3-yl)-N-[(furan-2-yl)methyl]-12-oxazole-3-carboxamide: shares similarities with other compounds that contain oxazole, thiolane, and furan rings.

    5-(4-Chlorophenyl)-N-(11-dioxo-1lambda6-thiolan-3-yl)-N-[(furan-2-yl)methyl]-12-oxazole-3-carboxamide: is unique due to its specific combination of functional groups and the potential for diverse reactivity and applications.

Uniqueness

The uniqueness of 5-(4-chlorophenyl)-N-(11-dioxo-1lambda6-thiolan-3-yl)-N-[(furan-2-yl)methyl]-12-oxazole-3-carboxamide lies in its ability to undergo a wide range of chemical reactions and its potential applications in various fields. Its combination of functional groups allows for versatile reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H17ClN2O5S

Molecular Weight

420.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H17ClN2O5S/c20-14-5-3-13(4-6-14)18-10-17(21-27-18)19(23)22(11-16-2-1-8-26-16)15-7-9-28(24,25)12-15/h1-6,8,10,15H,7,9,11-12H2

InChI Key

WVPMWCMTJBIEQT-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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